molecular formula C9H18N2O B2435260 1-(Oxolan-3-ylmethyl)piperazine CAS No. 933760-06-6

1-(Oxolan-3-ylmethyl)piperazine

Cat. No.: B2435260
CAS No.: 933760-06-6
M. Wt: 170.256
InChI Key: BSWVSDVQRSJADG-UHFFFAOYSA-N
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Description

1-(Oxolan-3-ylmethyl)piperazine is a chemical compound with the molecular formula C9H18N2O. It is also known by its IUPAC name, 1-(tetrahydro-3-furanylmethyl)piperazine . This compound features a piperazine ring substituted with an oxolane (tetrahydrofuran) group, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Oxolan-3-ylmethyl)piperazine can be synthesized through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives . Additionally, the ring opening of aziridines under the action of N-nucleophiles can also yield piperazine derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and production scale.

Chemical Reactions Analysis

Types of Reactions

1-(Oxolan-3-ylmethyl)piperazine undergoes various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Comparison with Similar Compounds

1-(Oxolan-3-ylmethyl)piperazine can be compared with other piperazine derivatives, such as:

    1-(2-Hydroxyethyl)piperazine: This compound features a hydroxyethyl group instead of an oxolane group.

    1-(2-Methoxyethyl)piperazine: This compound has a methoxyethyl group in place of the oxolane group.

    1-(2-Chloroethyl)piperazine: This compound contains a chloroethyl group instead of the oxolane group.

The uniqueness of this compound lies in its oxolane substitution, which imparts distinct chemical and biological properties compared to other piperazine derivatives .

Properties

IUPAC Name

1-(oxolan-3-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-6-12-8-9(1)7-11-4-2-10-3-5-11/h9-10H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSWVSDVQRSJADG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CN2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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